Cas no 1909325-38-7 (sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate)

sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate 化学的及び物理的性質
名前と識別子
-
- sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate
-
- MDL: MFCD29060442
- インチ: 1S/C7H10N2O2S.Na.H/c1-7(2,5(10)11)4-3-12-6(8)9-4;;/h3H,1-2H3,(H2,8,9)(H,10,11);;
- InChIKey: CGJQFAHUSXFNBR-UHFFFAOYSA-N
- ほほえんだ: C(C1N=C(N)SC=1)(C)(C)C(=O)O.[NaH]
sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-255428-0.25g |
sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate |
1909325-38-7 | 95% | 0.25g |
$438.0 | 2024-06-19 | |
Enamine | EN300-255428-5.0g |
sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate |
1909325-38-7 | 95% | 5.0g |
$2566.0 | 2024-06-19 | |
Enamine | EN300-255428-10.0g |
sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate |
1909325-38-7 | 95% | 10.0g |
$3807.0 | 2024-06-19 | |
Enamine | EN300-255428-5g |
sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate |
1909325-38-7 | 95% | 5g |
$2566.0 | 2023-09-14 | |
1PlusChem | 1P01C3WL-2.5g |
sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate |
1909325-38-7 | 95% | 2.5g |
$2207.00 | 2024-06-17 | |
1PlusChem | 1P01C3WL-500mg |
sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate |
1909325-38-7 | 95% | 500mg |
$916.00 | 2024-06-17 | |
1PlusChem | 1P01C3WL-10g |
sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate |
1909325-38-7 | 95% | 10g |
$4768.00 | 2024-06-17 | |
Aaron | AR01C44X-1g |
sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate |
1909325-38-7 | 95% | 1g |
$1241.00 | 2025-02-11 | |
A2B Chem LLC | AW43749-1g |
sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate |
1909325-38-7 | 95% | 1g |
$966.00 | 2024-04-20 | |
A2B Chem LLC | AW43749-250mg |
sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate |
1909325-38-7 | 95% | 250mg |
$497.00 | 2024-04-20 |
sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate 関連文献
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoateに関する追加情報
Recent Advances in the Study of Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate (CAS: 1909325-38-7)
The compound sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate (CAS: 1909325-38-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazole ring and carboxylate functional group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
One of the key areas of research has been the optimization of synthetic routes for sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method that minimizes byproducts and enhances purity. The researchers employed a multi-step reaction sequence, starting from commercially available precursors, and achieved a final yield of over 85%. This advancement is critical for scaling up production for preclinical and clinical studies.
Pharmacological evaluations have revealed that sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate exhibits notable anti-inflammatory and antimicrobial activities. In vitro studies using human cell lines demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating chronic inflammatory diseases. Additionally, its antimicrobial efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), has been documented, positioning it as a candidate for novel antibiotic development.
Mechanistic studies have further elucidated the compound's mode of action. Nuclear magnetic resonance (NMR) and X-ray crystallography analyses have provided detailed structural insights, revealing its interaction with specific protein targets involved in inflammation and bacterial cell wall synthesis. These findings are instrumental in designing derivatives with enhanced potency and selectivity.
In conclusion, sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate (CAS: 1909325-38-7) represents a promising scaffold for drug discovery. Ongoing research aims to explore its therapeutic potential in greater depth, with particular focus on its pharmacokinetics and toxicology profiles. The compound's versatility and efficacy underscore its importance in the evolving landscape of chemical biology and pharmaceutical sciences.
1909325-38-7 (sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate) 関連製品
- 2742653-63-8(Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate)
- 2228394-89-4(2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine)
- 1807075-30-4(2-Chloro-3-(difluoromethyl)-6-hydroxy-5-methoxypyridine)
- 2219375-59-2(3-ethyl-3-methylpiperidine-2,5-dione)
- 1219172-46-9(methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo1,2-cquinazolin-2-yl}propanoate)
- 952974-05-9(2-5-oxo-7-(propan-2-yl)-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl-N-(3,4,5-trimethoxyphenyl)acetamide)
- 2090756-45-7(2-(5-methyl-2-nitrophenyl)ethan-1-ol)
- 1803676-23-4(3-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-acetic acid)
- 1061692-74-7(1-(2-phenylethenesulfonyl)-N-(quinolin-3-yl)piperidine-4-carboxamide)
- 199602-08-9(Carbamic acid, (2,6-dibromophenyl)-, 1,1-dimethylethyl ester (9CI))




